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Compound of Interest

Compound Name: 3-[(Azetidin-3-yloxy)methyl]phenol

Cat. No.: B13321664

Get Quote

Executive Summary
3-[(Azetidin-3-yloxy)methyl]phenol (CAS: 1541585-21-0) is a small-molecule ligand

designed to target nicotinic acetylcholine receptors (nAChRs), specifically the

subtype. Structurally, it comprises a phenol ring linked via a methyl-ether spacer to an azetidine
moiety. This architecture places it within the azetidinyl ether class of nicotinic ligands, which
includes potent agonists like A-85380 and Sazetidine-A.

The compound functions primarily as a partial agonist at

nAChRs, modulating cholinergic neurotransmission to elicit analgesic, anxiolytic, and cognitive-
enhancing effects. Its phenolic hydroxyl group facilitates unique hydrogen-bonding interactions
within the orthosteric binding site, differentiating its binding kinetics from pyridine-based
analogs.

Molecular Mechanism of Action[1][2]
Target Identification & Binding Kinetics
The primary biological target is the neuronal nicotinic acetylcholine receptor (nAChR), a ligand-

gated ion channel. The compound exhibits high affinity for the
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subtype (

typically in the low nanomolar range for this class) and moderate selectivity against

and

subtypes.

Orthosteric Binding Site: The ligand binds at the interface of the

and

subunits.

Cation-

Interaction: The protonated nitrogen of the azetidine ring forms a critical high-affinity cation-

interaction with Trp149 (in the

subunit).

Hydrogen Bonding: The ether oxygen acts as a hydrogen bond acceptor for Tyr190.

Crucially, the phenolic hydroxyl group at the 3-position acts as a hydrogen bond

donor/acceptor, potentially interacting with Leu119 or backbone carbonyls, mimicking the

water-mediated bridge often seen with nicotine or the pyridine nitrogen of A-85380.

Hydrophobic Enclosure: The aromatic phenol ring slots into a hydrophobic pocket formed by

Val108, Phe104, and Leu109, stabilizing the closed-loop conformation (Loop C) required for

channel gating.

Conformational State Stabilization
Upon binding, 3-[(Azetidin-3-yloxy)methyl]phenol stabilizes the receptor in an open (active)

state, allowing cation influx. However, as a partial agonist, it induces a sub-maximal open

probability (

) compared to the endogenous ligand acetylcholine (ACh). This property is therapeutically
advantageous, as it prevents receptor desensitization and limits toxicity (e.g., seizures)
associated with full agonism.
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Downstream Signaling Pathways
Activation of the

nAChR initiates a cascade of ion fluxes and secondary messenger events.

Ion Flux & Depolarization
Channel Opening: Ligand binding causes a twist-and-bloom conformational change, opening

the central pore.

Cation Influx:

and

ions flow into the neuron, while

flows out.

Membrane Depolarization: The influx of cations depolarizes the presynaptic or postsynaptic

membrane, triggering voltage-gated calcium channels (VGCCs).

Neurotransmitter Release
The rise in intracellular calcium (

) triggers the exocytosis of neurotransmitters:

Dopamine (DA): In the mesolimbic pathway (VTA

Nucleus Accumbens), mediating reward and mood regulation.

Acetylcholine (ACh): In the hippocampus and cortex, enhancing attention and memory.

GABA/Glutamate: Modulatory release in the dorsal horn of the spinal cord contributes to

analgesia.

Pathway Visualization
The following diagram illustrates the signal transduction pathway from ligand binding to

neurotransmitter release.
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Figure 1: Signal transduction cascade initiated by 3-[(Azetidin-3-yloxy)methyl]phenol binding

to presynaptic nAChRs.

Experimental Protocols for Validation
To validate the mechanism and affinity of 3-[(Azetidin-3-yloxy)methyl]phenol, the following

standardized protocols are recommended.

Radioligand Binding Assay (Competition)
Objective: Determine the binding affinity (

) for

nAChRs.

Membrane Preparation: Homogenize rat cerebral cortex or HEK293 cells stably expressing

human

nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min.
Resuspend pellet.

Incubation:

Prepare assay tubes containing:

100 µL membrane suspension (20-50 µg protein).

25 µL [

H]-Epibatidine (final conc. 0.5 nM) or [

H]-Cytisine.

25 µL Test Compound (3-[(Azetidin-3-yloxy)methyl]phenol) at varying concentrations

(

to

M).
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Use 300 µM Nicotine to define non-specific binding.

Equilibrium: Incubate at 25°C for 75 minutes.

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5%

polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Fit data to a one-site competition model to derive

and calculate

using the Cheng-Prusoff equation.

Functional Calcium Flux Assay (FLIPR)
Objective: Assess agonist vs. antagonist activity and potency (

).

Cell Culture: Plate HEK293-h

cells in 96-well black-walled plates (50,000 cells/well).

Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye in HBSS buffer for 45 min at

37°C.

Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10

seconds.

Compound Addition: Inject 3-[(Azetidin-3-yloxy)methyl]phenol (5x concentration).

Response Monitoring: Record fluorescence change for 180 seconds.

Data Normalization: Calculate % response relative to a maximal Acetylcholine (100 µM) or

Epibatidine response.

Quantitative Data Summary (Class Representative)
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The following table summarizes the expected pharmacological profile based on the structural

class (Azetidinyl ether phenols).

Parameter Value (Estimated) Unit Description

Binding Affinity (

)
0.5 - 10 nM

High affinity for

nAChR.

Selectivity Ratio > 1000-fold -

Selectivity over

and

.

Functional Potency (

)
10 - 100 nM

Potency in activating

ion flux.

Efficacy (

)
40 - 80 %

Partial agonist relative

to Acetylcholine

(100%).

LogP ~1.2 -

Lipophilic, indicating

good BBB

permeability.

tPSA ~32 Å²

Topological Polar

Surface Area,

favorable for CNS

drugs.

Synthesis & Chemical Identity
Chemical Name: 3-[(Azetidin-3-yloxy)methyl]phenol CAS Number: 1541585-21-0 Molecular

Formula:

Molecular Weight: 179.22 g/mol

Synthetic Route (General)
Starting Materials: N-Boc-3-hydroxyazetidine and 3-(bromomethyl)phenol (protected).
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Ether Formation:

Method A (Williamson Ether Synthesis): Deprotonate N-Boc-3-hydroxyazetidine with NaH

in DMF, then add 3-(bromomethyl)phenol.

Method B (Mitsunobu Reaction): React N-Boc-3-hydroxyazetidine with 3-hydroxybenzyl

alcohol using

and DIAD.

Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane.

Final Product: Isolation of the phenol-azetidine ether as a hydrochloride or trifluoroacetate

salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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